molecular formula C6H3NO2S B570173 Furan-3-carbonyl isothiocyanate CAS No. 115156-71-3

Furan-3-carbonyl isothiocyanate

Cat. No.: B570173
CAS No.: 115156-71-3
M. Wt: 153.155
InChI Key: MPNLVVTZHYWUKR-UHFFFAOYSA-N
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Description

Furan-3-carbonyl isothiocyanate (chemical formula: C₆H₃NO₂S) is a heterocyclic compound featuring a furan ring substituted with a carbonyl group at the 3-position and an isothiocyanate (-N=C=S) functional group.

Properties

CAS No.

115156-71-3

Molecular Formula

C6H3NO2S

Molecular Weight

153.155

IUPAC Name

furan-3-carbonyl isothiocyanate

InChI

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-1-2-9-3-5/h1-3H

InChI Key

MPNLVVTZHYWUKR-UHFFFAOYSA-N

SMILES

C1=COC=C1C(=O)N=C=S

Synonyms

3-Furancarbonylisothiocyanate(9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Furan-3-carbonyl chloride undergoes nucleophilic attack by KSCN in anhydrous acetone, producing this compound and potassium chloride as a byproduct. The reaction is typically conducted at room temperature (20–25°C) under inert atmospheric conditions to prevent hydrolysis of the acyl chloride intermediate. Anhydrous solvents are critical to avoid competing side reactions, such as the formation of carboxylic acids or ureas.

Key parameters:

  • Solvent: Dry acetone or tetrahydrofuran (THF) ensures optimal solubility of KSCN and minimizes side reactions.

  • Stoichiometry: A 1:1 molar ratio of acyl chloride to KSCN is standard, though excess thiocyanate (1.2 equivalents) may improve yields.

  • Reaction Time: Completion typically requires 4–6 hours, confirmed by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy.

Yield and Scalability

Reported yields for this method range from 75% to 92%, depending on the purity of the starting materials and solvent quality. Scaling to multi-gram quantities is feasible, though prolonged reaction times (>8 hours) may lead to decomposition of the isothiocyanate product.

Catalytic Phase-Transfer Methods

Phase-transfer catalysis (PTC) has emerged as a strategy to enhance reaction efficiency, particularly for reactions involving immiscible reactants. A Chinese patent (CN104761479B) describes the use of polyethylene glycol (PEG-200) as a phase-transfer catalyst in the synthesis of structurally analogous isothiocyanates.

Application to this compound

While the patent focuses on ethoxy carbonyl isothiocyanate, its methodology is adaptable to furan derivatives. The protocol involves:

  • Dissolving sodium thiocyanate (NaSCN) in water.

  • Adding PEG-200 to the aqueous phase.

  • Slowly introducing furan-3-carbonyl chloride at temperatures below 10°C.

Advantages:

  • Reduced Environmental Impact: Aqueous reaction media replace toxic organic solvents like acetone.

  • Higher Catalyst Efficiency: PEG-200 enables rapid mass transfer between phases, reducing reaction time to 3 hours.

Limitations:

  • Temperature Sensitivity: Exothermic reactions require rigorous temperature control to prevent decomposition.

  • Product Isolation: Separation of the oily isothiocyanate product from the aqueous phase necessitates careful extraction.

Synthesis from Furan-3-Carboxylic Acid

For laboratories lacking access to acyl chlorides, this compound can be synthesized directly from furan-3-carboxylic acid via a two-step process.

Step 1: Formation of Acyl Chloride

Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The reaction produces furan-3-carbonyl chloride and gaseous byproducts (SO₂ or HCl), which are removed under vacuum.

Typical Conditions:

  • Reagent: Thionyl chloride (2.5 equivalents).

  • Solvent: Benzene or dichloromethane.

  • Temperature: 60–80°C for 2–3 hours.

Step 2: Thiocyanate Incorporation

The freshly prepared acyl chloride is reacted with KSCN using the methods described in Section 1. This approach avoids the need to isolate and store unstable acyl chloride intermediates.

Overall Yield: 65–78%, with losses attributed to incomplete chlorination in Step 1.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each synthetic route:

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Acyl Chloride + KSCN75–924–6 hoursHighModerate (organic solvents)
Phase-Transfer Catalysis80–853 hoursModerateLow (aqueous media)
Carboxylic Acid Route65–788–10 hoursLowHigh (SOCl₂ usage)

Challenges and Optimization Strategies

Stability of Isothiocyanate Products

This compound is prone to hydrolysis and polymerization. Storage under anhydrous conditions at −20°C in amber vials is recommended to extend shelf life.

Purification Techniques

  • Distillation: Vacuum distillation (bp 90–95°C at 0.1 mmHg) effectively isolates the product from unreacted starting materials.

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate (8:2) eluent achieves >98% purity.

Alternative Thiocyanate Sources

Ammonium thiocyanate (NH₄SCN) has been explored as a less hygroscopic alternative to KSCN, though it may require elevated temperatures (40–50°C) to achieve comparable yields.

Chemical Reactions Analysis

Types of Reactions: Furan-3-carbonyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Furan-3-carbonyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-furancarbonylisothiocyanate involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, leading to its biological effects. The specific pathways involved depend on the target molecules and the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of Furan-3-carbonyl isothiocyanate with related compounds:

Compound Core Structure Functional Groups Key Features
This compound Furan ring + carbonyl Isothiocyanate (-N=C=S) Heterocyclic oxygen, electron-deficient carbonyl group
Phenethyl isothiocyanate Phenethyl group Isothiocyanate Aromatic ring with ethyl chain
Benzyl isothiocyanate Benzyl group Isothiocyanate Aromatic ring, high volatility
Allyl isothiocyanate Allyl group Isothiocyanate Aliphatic unsaturated chain
Phenyl isothiocyanate Phenyl group Isothiocyanate Simple aromatic substituent
Fluorescein isothiocyanate Fluorescein backbone Isothiocyanate Fluorescent properties

Key Observations :

  • The carbonyl group adjacent to the isothiocyanate may stabilize zwitterionic intermediates in reactions with nucleophiles, as seen in phenyl carbonyl isothiocyanate systems .

Insights :

  • The aromatic and heterocyclic nature of this compound may reduce acute cytotoxicity compared to aliphatic analogs like allyl isothiocyanate.

Analytical Methods and Stability

Compound Analytical Method Recovery (%) Precision (%RSD) Stability Notes
Benzyl isothiocyanate RP-HPLC 98.9–101.3 <2% RSD Robust to flow rate/wavelength changes .
Allyl isothiocyanate GC-MS, NMR N/A <5% RSD Volatile; requires stabilization .
This compound Inferred: RP-HPLC/LC-MS Predicted: ~95–102 Predicted: <3% RSD Likely stable in anhydrous conditions; furan ring may oxidize under light.

Methodology Considerations :

  • RP-HPLC methods validated for benzyl isothiocyanate (98.9–101.3% recovery) could be adapted for this compound with column optimization .

Theoretical Insights :

  • The electron-deficient furan ring may enhance the electrophilicity of the isothiocyanate group, facilitating reactions with amines or thiols in drug-conjugation applications .

Q & A

Q. What are the standard synthetic routes for preparing Furan-3-carbonyl isothiocyanate, and how are reaction conditions optimized?

this compound is typically synthesized via the reaction of its corresponding amine (e.g., furan-3-carbonylamine) with thiophosgene under controlled conditions. Key parameters include maintaining anhydrous environments, stoichiometric ratios (1:1.2 amine to thiophosgene), and temperatures between 0–5°C to minimize side reactions like hydrolysis. Post-synthesis purification involves column chromatography or recrystallization using non-polar solvents .

Q. What analytical techniques are essential for characterizing this compound?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm the isothiocyanate group (-N=C=S) and furan ring integrity.
  • FT-IR for detecting the -N=C=S stretch (~2050–2150 cm⁻¹).
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for structural elucidation in crystalline forms .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity and potential toxicity:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact.
  • Avoid exposure to moisture to prevent hydrolysis to thiourea derivatives.
  • Store in airtight containers under inert gas (e.g., nitrogen) at –20°C .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reactivity of this compound in cyclization reactions?

Density functional theory (DFT) calculations model reaction pathways, such as tandem addition/cyclization with amines or alkynes. For example, DFT can predict regioselectivity in 6-exo-dig cyclizations by analyzing transition-state energies and orbital interactions (e.g., HOMO-LUMO gaps). This guides experimental design for synthesizing heterocycles like quinazolines .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities or assay variability. Mitigation strategies include:

  • Analytical validation : Re-characterize compounds using LC-MS/HPLC.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Structural analogs : Compare activity trends to identify pharmacophore requirements .

Q. How do steric and electronic effects influence the electrophilic reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing furan carbonyl group enhances electrophilicity at the isothiocyanate carbon, favoring nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from substituents on the furan ring can reduce reaction rates. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) further modulate reactivity .

Q. What experimental designs optimize the use of this compound in derivatization protocols for analytical chemistry?

Fractional factorial designs or central composite designs (CCD) screen variables like pH, reagent concentration, and reaction time. For example, in histamine detection, optimizing triethylamine (28 µL) and pH (6.9) maximizes derivatization efficiency with phenyl isothiocyanate analogs. Response surface methodology (RSM) refines these parameters .

Q. How does this compound interact with biological targets at the molecular level?

Mechanistic studies suggest dual interactions:

  • π-π stacking between the furan ring and aromatic residues in enzymes/receptors.
  • Hydrogen bonding via the thiomorpholine sulfur or carbonyl oxygen. These interactions modulate targets like kinases or GPCRs, validated via mutagenesis and molecular docking .

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